molecular formula C20H22ClNO3 B2590027 N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide CAS No. 929812-70-4

N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide

Cat. No.: B2590027
CAS No.: 929812-70-4
M. Wt: 359.85
InChI Key: YHTHFKKBZRYQFO-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide is an organic compound that belongs to the class of oxane carboxamides This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable chlorophenyl halide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or methoxyphenyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for nucleophilic substitution; electrophiles for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Materials Science: Utilized in the synthesis of advanced materials with unique properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring and bromophenyl group.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and aniline derivative.

Uniqueness

N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide is unique due to its specific combination of functional groups and the presence of the oxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c1-24-18-8-4-16(5-9-18)20(10-12-25-13-11-20)19(23)22-14-15-2-6-17(21)7-3-15/h2-9H,10-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTHFKKBZRYQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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